BGB-102

Description

JNJ-26483327 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

an orally active macrocyclic tyrosine kinase inhibitor for treatment of patients with advanced solid tumours; in Phase I trial, 9/2010

Properties

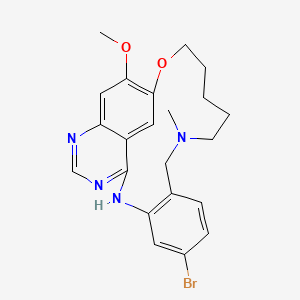

IUPAC Name |

5-bromo-18-methoxy-10-methyl-16-oxa-2,10,21,23-tetrazatetracyclo[15.6.2.03,8.020,24]pentacosa-1(23),3(8),4,6,17,19,21,24-octaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25BrN4O2/c1-27-8-4-3-5-9-29-21-11-17-19(12-20(21)28-2)24-14-25-22(17)26-18-10-16(23)7-6-15(18)13-27/h6-7,10-12,14H,3-5,8-9,13H2,1-2H3,(H,24,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXDYOSVKVSQGJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCCOC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C1)C=CC(=C4)Br)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25BrN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

807640-87-5 |

Source

|

| Record name | JNJ-26483327 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0807640875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JNJ-26483327 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16720VER1H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: Downstream Signaling Pathways Modulated by BGB-102

For Researchers, Scientists, and Drug Development Professionals

Abstract

BGB-102, also identified as JNJ-26483327, is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor. This document provides a comprehensive technical overview of the downstream signaling pathways affected by BGB-102, based on available preclinical and clinical data. It is designed to serve as a resource for researchers and drug development professionals investigating the therapeutic potential and mechanism of action of this and similar multi-kinase inhibitors. The guide details the primary molecular targets of BGB-102, summarizes its inhibitory activity, describes the key signaling cascades it modulates, and provides illustrative experimental protocols for assessing its cellular effects.

Introduction to BGB-102

BGB-102 is a small molecule inhibitor that targets several key receptor tyrosine kinases (RTKs) implicated in cancer cell proliferation, survival, and angiogenesis. Its multi-targeted nature allows it to simultaneously block redundant and interacting signaling pathways, potentially offering a more robust anti-tumor effect and overcoming certain mechanisms of drug resistance.

Molecular Targets of BGB-102

BGB-102 demonstrates potent inhibitory activity against a range of tyrosine kinases. The primary targets include members of the ErbB/HER family, VEGFR, RET, and the Src family of non-receptor tyrosine kinases.

Quantitative Inhibitory Activity

The inhibitory potency of BGB-102 against its primary targets has been characterized by determining the half-maximal inhibitory concentration (IC50) in various in vitro kinase assays.

| Target Kinase | IC50 (nM) |

| EGFR (ErbB1) | <10[1] |

| HER2 (ErbB2) | 100-1000[1] |

| HER4 (ErbB4) | 11-99[1] |

| VEGFR3 | 11-99[1] |

| RET | <10[1] |

| Src family (Lyn, Fyn, Yes) | 11-99[1] |

| c-Src | 100-1000[1] |

| Flt3 | 100-1000[1] |

Table 1: In vitro inhibitory activity of BGB-102 (JNJ-26483327) against a panel of tyrosine kinases. Data compiled from preclinical studies.[1]

Affected Downstream Signaling Pathways

By inhibiting its primary targets, BGB-102 modulates several critical intracellular signaling cascades that are frequently dysregulated in cancer. The two major pathways affected are the PI3K/Akt and the RAS/RAF/MEK/ERK (MAPK) pathways.

ErbB/HER Pathway Inhibition

The ErbB family of receptors (EGFR, HER2, HER3, HER4) are key drivers of cell proliferation and survival. Ligand binding induces receptor dimerization and autophosphorylation, which in turn activates downstream signaling. BGB-102, as a pan-HER inhibitor, blocks this initial activation step.

Logical Flow of ErbB Pathway Inhibition by BGB-102

VEGFR3 Pathway Inhibition

Vascular Endothelial Growth Factor Receptor 3 (VEGFR3) is a key regulator of lymphangiogenesis. Its inhibition by BGB-102 can potentially reduce the formation of new lymphatic vessels, which may play a role in tumor metastasis. The downstream signaling of VEGFR3 also involves the PI3K/Akt and MAPK/ERK pathways.

RET and Src Family Kinase Inhibition

The RET proto-oncogene is another RTK that, when mutated or rearranged, can be a driver of certain cancers. BGB-102's potent inhibition of RET can block its oncogenic signaling. The Src family of non-receptor tyrosine kinases are involved in a multitude of signaling pathways that regulate cell adhesion, growth, and motility. Inhibition of Src family kinases by BGB-102 can further disrupt these cancer-promoting processes.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of BGB-102 on downstream signaling pathways.

In Vitro Kinase Inhibition Assay

This protocol is a representative method for determining the IC50 of BGB-102 against its target kinases.

Objective: To quantify the inhibitory activity of BGB-102 on purified kinase enzymes.

Materials:

-

Recombinant human kinase enzymes (e.g., EGFR, HER2, HER4, VEGFR3, RET, Src).

-

Kinase-specific peptide substrate.

-

BGB-102 (JNJ-26483327).

-

ATP, [γ-³²P]ATP.

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT).

-

96-well plates.

-

Phosphocellulose paper.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of BGB-102 in DMSO and then in kinase reaction buffer.

-

In a 96-well plate, add the kinase, peptide substrate, and BGB-102 dilution (or vehicle control).

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding phosphoric acid.

-

Spot a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity of each spot using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each BGB-102 concentration and determine the IC50 value by non-linear regression analysis.

Experimental Workflow for In Vitro Kinase Assay

Western Blot Analysis of Downstream Signaling

This protocol describes how to assess the effect of BGB-102 on the phosphorylation status of downstream signaling proteins in cancer cell lines.

Objective: To determine if BGB-102 inhibits the phosphorylation of key downstream effectors like Akt and ERK in a cellular context.

Materials:

-

Cancer cell line expressing the target kinases (e.g., A431 for EGFR, SK-BR-3 for HER2).

-

Cell culture medium and supplements.

-

BGB-102 (JNJ-26483327).

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer and apparatus.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Chemiluminescence imaging system.

Procedure:

-

Culture cells to 70-80% confluency.

-

Treat cells with various concentrations of BGB-102 or vehicle control (DMSO) for a specified time (e.g., 2-24 hours).

-

Lyse the cells on ice and collect the protein lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated and total forms of the proteins of interest (e.g., p-Akt, total Akt, p-ERK, total ERK) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities to determine the ratio of phosphorylated to total protein.

Logical Flow of Western Blot Analysis

Summary and Future Directions

BGB-102 is a multi-targeted tyrosine kinase inhibitor with potent activity against key oncogenic drivers including the ErbB family, VEGFR3, RET, and Src family kinases. By inhibiting these targets, BGB-102 effectively blocks downstream signaling through the PI3K/Akt and MAPK/ERK pathways, which are fundamental to cancer cell proliferation and survival. A phase I clinical trial of JNJ-26483327 established a recommended dose of 1500 mg twice daily and showed the drug to be well-tolerated with a predictable pharmacokinetic profile.[1][2] However, in this initial study, pharmacodynamic analysis in patient skin biopsies did not show a substantial effect on the phosphorylation of Akt or MAPK.[2] Further preclinical studies are warranted to quantitatively assess the impact of BGB-102 on the phosphorylation of downstream effectors in various cancer cell lines and tumor models to fully elucidate its mechanism of action and identify patient populations most likely to benefit from this therapeutic agent. The experimental protocols provided herein offer a framework for conducting such investigations.

References

- 1. Phase I and pharmacological study of the broad-spectrum tyrosine kinase inhibitor JNJ-26483327 in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase I and pharmacological study of the broad-spectrum tyrosine kinase inhibitor JNJ-26483327 in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

BGB-102: A Technical Deep Dive into a Novel Reversible-Covalent FGFR4 Inhibitor

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of BGB-102 (also referred to as BB-102), a highly selective and potent reversible-covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). BGB-102 is currently under investigation as a therapeutic agent for solid tumors characterized by the hyperactivation of the FGF19/FGFR4 signaling pathway. This document collates preclinical data, outlines key experimental methodologies, and visualizes the underlying biological and experimental frameworks.

Core Data Presentation

The following tables summarize the key quantitative data for BGB-102, demonstrating its potency, selectivity, and anti-tumor activity.

Table 1: In Vitro Potency and Selectivity

| Target | Assay Type | IC50 (nM) | Selectivity vs. FGFR1-3 | Reference |

| FGFR4 | Kinase Assay | 2.5 | >400-fold | [1][2] |

| FGFR1 | Kinase Assay | >1000 | - | [1][2] |

| FGFR2 | Kinase Assay | >1000 | - | [1][2] |

| FGFR3 | Kinase Assay | >1000 | - | [1][2] |

| Downstream Signaling (p-ERK) | Cellular Assay (Hep 3B cells) | 16.7 | - | [3][4] |

Table 2: Anti-proliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | Key Genetic Feature | IC50 (nM) | Reference |

| Hep 3B | Hepatocellular Carcinoma | High FGF19/FGFR4 expression | 5.8 | [5] |

| HuH-7 | Hepatocellular Carcinoma | High FGF19/FGFR4 expression | 8.7 | [5] |

| MDA-MB-453 | Breast Cancer | FGFR4 overexpression | 24.7 | [5] |

| SJCRH30 | Rhabdomyosarcoma | FGFR4 mutation | 1.9 | [5] |

| SNU-387 | Hepatocellular Carcinoma | Low FGF19/FGFR4 expression | >20,000 | [5] |

| RD | Rhabdomyosarcoma | Low FGF19/FGFR4 expression | >10,000 | [5] |

Table 3: In Vivo Anti-Tumor Efficacy in Xenograft Models

| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) | Reference |

| Hep 3B | Hepatocellular Carcinoma | 5-90 mg/kg p.o. | Dose-dependent | [1][2] |

| HuH-7 | Hepatocellular Carcinoma | 5-90 mg/kg p.o. | Dose-dependent | [1][2] |

| JHH-7 | Hepatocellular Carcinoma | 5-90 mg/kg p.o. | Dose-dependent | [1][2] |

| SJCRH30 | Rhabdomyosarcoma | 60 mg/kg b.i.d. | 48.5 - 120.9 | [1][2] |

| MDA-MB-453 | Breast Cancer | 5-90 mg/kg p.o. | Dose-dependent | [1][2] |

Table 4: Preclinical Pharmacokinetics and Safety

| Parameter | Species | Value | Reference |

| Oral Bioavailability (F) | Rat | >70% | [3][4] |

| Severely Toxic Dose in 10% (STD10) | Rat | 300 mg/kg/day | [3] |

| Highest Non-Severely Toxic Dose (HNSTD) | Dog | 100 mg/kg/day | [3] |

Signaling Pathways and Mechanism of Action

Hyperactivation of the FGF19/FGFR4 signaling pathway is a key oncogenic driver in a subset of solid tumors, particularly hepatocellular carcinoma. The binding of FGF19 to the FGFR4/β-Klotho complex initiates a signaling cascade that promotes cell proliferation, survival, and migration.

Caption: The FGF19/FGFR4 signaling cascade and the point of inhibition by BGB-102.

BGB-102 is a reversible-covalent inhibitor, a class of compounds that initially form a non-covalent bond with the target protein, followed by the formation of a reversible covalent bond with a specific amino acid residue. This mechanism combines the selectivity of non-covalent inhibitors with the prolonged target engagement of covalent inhibitors. In the case of BGB-102, approximately half of the compound dissociates from the FGFR4 kinase within 24 hours.[3][4] This characteristic is advantageous in overcoming the rapid re-synthesis rate of FGFR4 observed in hepatocellular carcinoma cells.[3][4]

Caption: Conceptual diagram of the reversible-covalent inhibition mechanism of BGB-102.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative of standard industry practices and have been adapted based on the available information for BGB-102.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of BGB-102 against FGFR4 and other kinases to assess potency and selectivity.

Methodology:

-

Reagents: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains, ATP, appropriate kinase buffer, and BGB-102.

-

Procedure:

-

BGB-102 was serially diluted to various concentrations.

-

The kinase reaction was initiated by adding ATP to a mixture of the kinase, substrate peptide, and BGB-102 in a 384-well plate.

-

The reaction was incubated at room temperature for a specified time (e.g., 60 minutes).

-

The amount of phosphorylated substrate was quantified using a suitable detection method, such as a fluorescence-based assay.

-

The percentage of inhibition was calculated for each concentration of BGB-102 relative to a DMSO control.

-

IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation.

Cellular Proliferation Assay (MTT Assay)

Objective: To evaluate the anti-proliferative effect of BGB-102 on various cancer cell lines with different levels of FGF19/FGFR4 expression.

Methodology:

-

Cell Lines: Hep 3B, HuH-7, MDA-MB-453, SJCRH30, SNU-387, and RD cells.

-

Procedure:

-

Cells were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

The cells were then treated with serial dilutions of BGB-102 or DMSO as a vehicle control.

-

After a 72-hour incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals were dissolved by adding a solubilization solution.

-

The absorbance at 570 nm was measured using a microplate reader.

-

The percentage of cell viability was calculated relative to the DMSO-treated control cells.

-

IC50 values were determined from the dose-response curves.

-

In Vivo Tumor Xenograft Studies

Objective: To assess the anti-tumor efficacy of BGB-102 in mouse models bearing human tumor xenografts.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., BALB/c nude mice).

-

Tumor Implantation:

-

Human cancer cell lines (Hep 3B, HuH-7, JHH-7, SJCRH30, MDA-MB-453) were cultured and harvested.

-

A suspension of tumor cells was subcutaneously injected into the flank of each mouse.

-

-

Treatment:

-

Once the tumors reached a palpable size (e.g., 100-200 mm³), the mice were randomized into treatment and control groups.

-

BGB-102 was administered orally (p.o.) at various doses (e.g., 5-90 mg/kg) once or twice daily (q.d. or b.i.d.).

-

The vehicle control group received the formulation buffer.

-

-

Efficacy Assessment:

-

Tumor volume was measured regularly (e.g., twice a week) using calipers and calculated using the formula: (Length × Width²)/2.

-

Body weight and general health of the mice were monitored throughout the study.

-

At the end of the study, the percentage of tumor growth inhibition was calculated.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel FGFR4 inhibitor like BGB-102.

Caption: A generalized workflow for the preclinical development of BGB-102.

Conclusion

BGB-102 has demonstrated significant promise as a highly selective and potent reversible-covalent inhibitor of FGFR4. The preclinical data indicate strong anti-proliferative activity in relevant cancer cell lines and robust anti-tumor efficacy in in vivo models, coupled with a favorable pharmacokinetic and safety profile. The reversible-covalent mechanism of action offers a potential advantage in overcoming the challenge of rapid target protein turnover. The ongoing Phase 1 clinical trial will be crucial in evaluating the safety, tolerability, and preliminary efficacy of BGB-102 in patients with advanced solid tumors harboring FGF19/FGFR4 pathway alterations. The findings from this trial will provide valuable insights into the therapeutic potential of this novel agent.

References

- 1. FGFR4 inhibitor BB-102 shows promise for treating solid tumors | BioWorld [bioworld.com]

- 2. Phase 1 dose escalation study of FGFR4 inhibitor in combination with pembrolizumab in advanced solid tumors patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

The Role of the FGF19-FGFR4 Axis in BGB-102 Sensitivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fibroblast Growth Factor 19 (FGF19)-Fibroblast Growth Factor Receptor 4 (FGFR4) signaling axis has emerged as a critical oncogenic driver in a subset of solid tumors, most notably hepatocellular carcinoma (HCC). Aberrant activation of this pathway, often through FGF19 amplification, promotes tumor cell proliferation, survival, and resistance to standard therapies. This has led to the development of targeted inhibitors against FGFR4. BGB-102 (also known as BB-102), a potent and selective FGFR4 inhibitor developed by BroadenBio, has shown significant preclinical activity in tumor models characterized by an activated FGF19-FGFR4 axis. This technical guide provides an in-depth overview of the role of this signaling pathway in determining sensitivity to BGB-102, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and workflows.

The FGF19-FGFR4 Signaling Pathway

The binding of FGF19 to its high-affinity receptor FGFR4, in complex with the co-receptor β-Klotho, initiates a downstream signaling cascade. This activation leads to the phosphorylation of FGFR4 and its substrate FRS2, which in turn recruits adaptor proteins like Grb2. The signal is then propagated through two major pathways: the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway. These pathways converge on the regulation of gene expression to promote cell proliferation, inhibit apoptosis, and drive tumor growth.

BGB-102 Sensitivity and the FGF19-FGFR4 Axis: Quantitative Data

Preclinical data presented at the American Association for Cancer Research (AACR) Annual Meeting in 2024 demonstrated the potent and selective activity of BGB-102 in cancer models with an activated FGF19-FGFR4 pathway.[1]

In Vitro Activity of BGB-102

The in vitro efficacy of BGB-102 was evaluated through kinase inhibition and cell proliferation assays.

| Assay Type | Target/Cell Line | Result (IC50) | Reference |

| Kinase Inhibition | FGFR4 | 2.5 nM | [1] |

| Kinase Inhibition | FGFR1, FGFR2, FGFR3 | >1000 nM | [1] |

| Antiproliferative Activity | FGF19/FGFR4 overexpressed or FGFR4-mutant cancer cells (HCC, rhabdomyosarcoma, breast cancer) | <10 to <50 nM | [1] |

Table 1: In Vitro Potency and Selectivity of BGB-102.

In Vivo Efficacy of BGB-102

The antitumor activity of BGB-102 was assessed in various xenograft models of human cancers with FGF19/FGFR4 pathway activation.

| Tumor Model | Treatment | Tumor Growth Inhibition (%) | Reference |

| Hepatocellular Carcinoma (Hep3B, HuH-7, JHH-7) | BGB-102 (5-90 mg/kg p.o.) | 48.5 - 120.9 | [1] |

| Rhabdomyosarcoma (SJCRH30) | BGB-102 (5-90 mg/kg p.o.) | 48.5 - 120.9 | [1] |

| Breast Cancer (MDA-MB-453) | BGB-102 (5-90 mg/kg p.o.) | 48.5 - 120.9 | [1] |

Table 2: In Vivo Antitumor Activity of BGB-102 in Xenograft Models.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the sensitivity of cancer cells to FGFR4 inhibitors like BGB-102. While specific protocols for the BGB-102 studies are not publicly available, these represent standard and widely accepted procedures in the field.

FGFR4 Kinase Inhibition Assay (In Vitro)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified FGFR4.

-

Reagents and Materials:

-

Recombinant human FGFR4 kinase domain.

-

Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT).

-

ATP and a suitable kinase substrate (e.g., poly(E,Y)4:1).

-

BGB-102 or other test compounds.

-

ADP-Glo™ Kinase Assay kit (Promega) or similar.

-

384-well white assay plates.

-

Luminometer.

-

-

Procedure:

-

Prepare serial dilutions of BGB-102 in kinase buffer.

-

Add 2.5 µL of diluted BGB-102 and 2.5 µL of FGFR4 enzyme to the wells of a 384-well plate.

-

Incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the substrate.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Read the luminescence on a plate reader.

-

Calculate the IC50 value by plotting the percentage of kinase inhibition against the log concentration of BGB-102.

-

Cell Viability Assay

This assay determines the effect of BGB-102 on the proliferation of cancer cells.

-

Reagents and Materials:

-

Hepatocellular carcinoma cell lines with known FGF19/FGFR4 status (e.g., Hep3B, HuH-7).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

BGB-102.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

-

96-well opaque-walled plates.

-

Luminometer.

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.

-

Treat the cells with serial dilutions of BGB-102 for 72 hours.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well, equal to the volume of the cell culture medium.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Determine the IC50 values from the dose-response curves.

-

Western Blot Analysis for Pathway Modulation

This technique is used to assess the effect of BGB-102 on the phosphorylation status of key proteins in the FGF19-FGFR4 signaling pathway.

-

Reagents and Materials:

-

HCC cells.

-

BGB-102.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies against p-FGFR4, FGFR4, p-FRS2, FRS2, p-ERK, ERK, p-AKT, AKT, and a loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

SDS-PAGE gels and Western blotting apparatus.

-

-

Procedure:

-

Plate cells and allow them to attach.

-

Treat cells with BGB-102 at various concentrations for a specified time (e.g., 2 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

In Vivo Xenograft Tumor Model

This model evaluates the antitumor efficacy of BGB-102 in a living organism.

-

Materials:

-

Immunocompromised mice (e.g., nude or NOD/SCID).

-

HCC cell line (e.g., Hep3B).

-

Matrigel.

-

BGB-102 formulation for oral administration.

-

Calipers for tumor measurement.

-

-

Procedure:

-

Subcutaneously inject a suspension of HCC cells and Matrigel into the flank of the mice.

-

Monitor tumor growth. When tumors reach a specified volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer BGB-102 orally at the desired doses and schedule (e.g., once or twice daily). The control group receives the vehicle.

-

Measure tumor volume with calipers at regular intervals.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting or immunohistochemistry).

-

Calculate the tumor growth inhibition (TGI) percentage.

-

Conclusion

The preclinical data for BGB-102 strongly indicate that its sensitivity is tightly linked to the activation of the FGF19-FGFR4 signaling axis. The high potency and selectivity of BGB-102 for FGFR4 translate into significant antitumor effects in cellular and animal models characterized by FGF19 overexpression or FGFR4 mutations. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the mechanism of action of BGB-102 and other FGFR4 inhibitors, and to identify patient populations most likely to benefit from this targeted therapeutic approach. As BGB-102 progresses through clinical development, a deeper understanding of the FGF19-FGFR4 axis will be paramount for its successful application in the treatment of cancer.

References

A Technical Guide to Target Validation in Rhabdomyosarcoma: Focus on Key Signaling Pathways

Introduction

Rhabdomyosarcoma (RMS) is the most prevalent soft tissue sarcoma in children and adolescents, representing a significant challenge in pediatric oncology.[1][2] Despite multi-modal treatment strategies that include chemotherapy, radiation, and surgery, the prognosis for patients with high-risk, metastatic, or recurrent disease remains poor.[1] This underscores the urgent need for novel, targeted therapies that can overcome the limitations of conventional treatments.

This technical guide provides an in-depth overview of the validation of therapeutic targets within key signaling pathways implicated in the pathogenesis of rhabdomyosarcoma. While a specific therapeutic agent designated "BGB-102" for rhabdomyosarcoma has not been identified in publicly available literature, this document will serve as a comprehensive resource for researchers, scientists, and drug development professionals on how to approach the validation of novel inhibitors targeting critical pathways in this disease. The principles and methodologies outlined herein are broadly applicable to the preclinical validation of any targeted therapy for rhabdomyosarcoma.

The two major subtypes of rhabdomyosarcoma, embryonal (ERMS) and alveolar (ARMS), exhibit distinct molecular characteristics.[2] ARMS is often characterized by the PAX3-FOXO1 fusion oncoprotein, which drives oncogenesis.[3][4] Both subtypes, however, demonstrate a reliance on aberrant signaling pathways that are crucial for tumor growth, survival, and metastasis.[3][4] This guide will focus on two of these critical pathways: the PI3K/AKT/mTOR pathway and the Notch signaling pathway.

The PI3K/AKT/mTOR Pathway: A Central Hub for Rhabdomyosarcoma Proliferation and Survival

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Hyperactivation of this pathway is a frequent event in many cancers, including rhabdomyosarcoma, making it an attractive target for therapeutic intervention.[3] In RMS, the PAX3-FOXO1 fusion protein can contribute to the activation of the PI3K signaling pathway.[3]

Hypothetical In Vitro Efficacy of a PI3K Inhibitor (PI-123)

The following table summarizes hypothetical quantitative data for a novel PI3K inhibitor, "PI-123," in a panel of rhabdomyosarcoma cell lines.

| Cell Line | Subtype | PI-123 IC50 (nM) | Apoptosis Induction (Fold Change vs. Control) | p-AKT (S473) Inhibition (%) |

| Rh30 | Alveolar | 150 | 4.5 | 85 |

| RD | Embryonal | 350 | 3.2 | 70 |

| RH41 | Alveolar | 200 | 4.1 | 80 |

| JR1 | Embryonal | 500 | 2.8 | 65 |

Experimental Protocol: Western Blot for PI3K Pathway Modulation

This protocol describes the methodology to assess the effect of a targeted inhibitor on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.

Objective: To determine the dose-dependent effect of a PI3K inhibitor on the phosphorylation of AKT (S473) and S6 ribosomal protein (S235/236) in rhabdomyosarcoma cells.

Materials:

-

Rhabdomyosarcoma cell lines (e.g., Rh30, RD)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

PI3K inhibitor (e.g., PI-123)

-

DMSO (vehicle control)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-phospho-AKT (S473), anti-total-AKT, anti-phospho-S6 (S235/236), anti-total-S6, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed rhabdomyosarcoma cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the PI3K inhibitor (or DMSO as a vehicle control) for a predetermined time (e.g., 2, 6, or 24 hours).

-

Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Normalize the protein concentrations and load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Wash the membrane three times with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane three times with TBST.

-

Detection and Analysis: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities using densitometry software and normalize to the loading control (GAPDH).

Visualization of the PI3K/AKT/mTOR Signaling Pathway

Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition by a hypothetical PI3K inhibitor.

The Notch Signaling Pathway: A Regulator of Myogenesis and a Target in Rhabdomyosarcoma

The Notch signaling pathway is a highly conserved pathway that plays a critical role in cell fate decisions during embryonic development and tissue homeostasis.[1] In the context of skeletal muscle development, Notch signaling maintains myoblasts in an undifferentiated, proliferative state.[1] Aberrant activation of the Notch pathway has been implicated in the pathogenesis of rhabdomyosarcoma by promoting proliferation and inhibiting differentiation.[1]

Hypothetical In Vitro Efficacy of a Gamma-Secretase Inhibitor (GSI-456)

Gamma-secretase is a key enzyme required for the activation of the Notch receptor. Inhibitors of gamma-secretase (GSIs) are therefore a therapeutic strategy to block Notch signaling. The table below presents hypothetical data for a novel GSI, "GSI-456."

| Cell Line | Subtype | GSI-456 IC50 (µM) | Myogenin Expression (Fold Change vs. Control) | HES1 mRNA Reduction (%) |

| Rh30 | Alveolar | 2.5 | 5.2 | 75 |

| RD | Embryonal | 5.1 | 3.8 | 60 |

| RH41 | Alveolar | 3.2 | 4.9 | 70 |

| JR1 | Embryonal | 7.8 | 2.5 | 55 |

Experimental Protocol: Quantitative Real-Time PCR (qRT-PCR) for Notch Target Gene Expression

This protocol details the methodology for assessing the effect of a Notch inhibitor on the expression of a key Notch target gene, HES1, and a marker of muscle differentiation, Myogenin.

Objective: To quantify the changes in HES1 and Myogenin mRNA levels in rhabdomyosarcoma cells following treatment with a gamma-secretase inhibitor.

Materials:

-

Rhabdomyosarcoma cell lines (e.g., Rh30, RD)

-

Complete cell culture medium

-

Gamma-secretase inhibitor (e.g., GSI-456)

-

DMSO (vehicle control)

-

RNA extraction kit (e.g., TRIzol or column-based kit)

-

cDNA synthesis kit

-

qRT-PCR master mix (e.g., SYBR Green)

-

Primers for HES1, Myogenin, and a housekeeping gene (e.g., GAPDH, ACTB)

-

qRT-PCR instrument

Procedure:

-

Cell Culture and Treatment: Seed rhabdomyosarcoma cells in 6-well plates and treat with the GSI or DMSO for a specified time (e.g., 24 or 48 hours).

-

RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.

-

qRT-PCR: Prepare the qRT-PCR reaction mix containing the cDNA template, forward and reverse primers for the gene of interest, and the qRT-PCR master mix. Run the reaction on a qRT-PCR instrument using a standard thermal cycling protocol.

-

Data Analysis: Calculate the relative gene expression using the delta-delta Ct (ΔΔCt) method, normalizing the expression of the target genes to the housekeeping gene.

Visualization of the Notch Signaling Pathway and Experimental Workflow

Caption: The canonical Notch signaling pathway and the inhibitory action of a hypothetical gamma-secretase inhibitor.

References

- 1. Embryonic Signaling Pathways and Rhabdomyosarcoma: Contributions to Cancer Development and Opportunities for Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rhabdomyosarcoma | American Cancer Society [cancer.org]

- 3. researchgate.net [researchgate.net]

- 4. Signaling pathways in Rhabdomyosarcoma invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacology of BGB-102: A Technical Overview

Disclaimer: Publicly available information on the preclinical pharmacology of a specific molecule designated "BGB-102" is limited. This document provides a technical guide based on the available data identifying BGB-102 as a multi-kinase inhibitor of EGFR, HER2, and HER4, supplemented with generalized information and standard methodologies for preclinical assessment of compounds in this class. It is important to note that much of the detailed experimental data and protocols described herein are representative examples for EGFR/HER family inhibitors and not specific to BGB-102.

Introduction

BGB-102 is identified as a potent multi-kinase inhibitor targeting key members of the ErbB family of receptor tyrosine kinases: Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Human Epidermal Growth Factor Receptor 4 (HER4).[1][2] These receptors are critical regulators of cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.[3][4] By inhibiting these kinases, BGB-102 is being investigated for its potential as a therapeutic agent in oncology.[5]

It is crucial to distinguish BGB-102 from other investigational compounds with similar designations, such as BGE-102 (an NLRP3 inhibitor), BE-102 (a B cell medicine for Hypophosphatasia), and BP-1-102 (a STAT3 inhibitor), which have distinct mechanisms of action and therapeutic targets.

Mechanism of Action

BGB-102 functions as an ATP-competitive inhibitor of the intracellular tyrosine kinase domains of EGFR, HER2, and HER4. By binding to the ATP-binding pocket of these receptors, it blocks the phosphorylation and activation of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for tumor cell growth and survival.[3][4][6]

Signaling Pathway Diagram

Caption: Inhibition of EGFR, HER2, and HER4 by BGB-102 blocks downstream signaling pathways.

In Vitro Pharmacology

Kinase Inhibition

The primary in vitro activity of BGB-102 is its inhibition of EGFR, HER2, and HER4 kinases.

| Target Kinase | IC50 (nM) |

| EGFR | 9.6 |

| HER2 | 18 |

| HER4 | 40.3 |

| Table 1: In vitro inhibitory activity of BGB-102 against target kinases.[1][2] |

Experimental Protocol: Kinase Inhibition Assay (Representative)

A typical method to determine IC50 values for kinase inhibitors is a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Reagents: Recombinant human EGFR, HER2, and HER4 kinase domains, a suitable substrate (e.g., a poly-GT peptide), ATP, and a labeled anti-phosphotyrosine antibody.

-

Procedure:

-

The kinase, substrate, and varying concentrations of BGB-102 are incubated in a microplate well.

-

The kinase reaction is initiated by the addition of ATP.

-

After a set incubation period, the reaction is stopped, and the labeled anti-phosphotyrosine antibody is added.

-

The degree of substrate phosphorylation is quantified by measuring the FRET signal.

-

-

Data Analysis: The percentage of inhibition at each concentration of BGB-102 is calculated, and the IC50 value is determined by fitting the data to a four-parameter logistic curve.

Cellular Activity

Experimental Protocol: Cell Proliferation Assay (Representative)

The anti-proliferative effects of BGB-102 would be assessed in a panel of human cancer cell lines with varying levels of EGFR, HER2, and HER4 expression and activation.

-

Cell Lines: A panel of relevant cancer cell lines (e.g., A431 for high EGFR, SK-BR-3 for high HER2, and various non-small cell lung cancer, breast, and colorectal cancer lines).[7][8]

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of BGB-102 for a period of 72 hours.

-

Cell viability is assessed using a colorimetric assay such as the sulforhodamine B (SRB) assay or a metabolic assay like MTT or CellTiter-Glo®.[9]

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) for cell growth is calculated for each cell line.

In Vivo Pharmacology

Experimental Protocol: Human Tumor Xenograft Studies (Representative)

The in vivo anti-tumor efficacy of BGB-102 would be evaluated in animal models, typically immunodeficient mice bearing human tumor xenografts.

-

Animal Model: Female athymic nude mice are commonly used.

-

Tumor Implantation: Human cancer cell lines known to be dependent on EGFR or HER2 signaling (e.g., A431, BT-474) are implanted subcutaneously into the flanks of the mice.

-

Treatment: Once tumors reach a predetermined size, mice are randomized into vehicle control and BGB-102 treatment groups. BGB-102 would be administered orally at various dose levels and schedules.

-

Efficacy Endpoints:

-

Tumor volume is measured regularly.

-

Body weight is monitored as an indicator of toxicity.

-

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for phosphorylated EGFR/HER2).

-

-

Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group compared to the vehicle control.

Experimental Workflow Diagram

Caption: A typical workflow for a human tumor xenograft study to evaluate in vivo efficacy.

Pharmacokinetics

A comprehensive pharmacokinetic (PK) assessment is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of BGB-102.

Experimental Protocol: Pharmacokinetic Study in Rodents (Representative)

-

Animal Model: Male Sprague-Dawley rats or BALB/c mice.

-

Dosing: BGB-102 is administered via intravenous (IV) and oral (PO) routes at one or more dose levels.

-

Sample Collection: Blood samples are collected at various time points post-dosing.

-

Bioanalysis: Plasma concentrations of BGB-102 are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Key PK parameters are calculated using non-compartmental analysis, including:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC: Area under the plasma concentration-time curve.

-

t1/2: Half-life.

-

CL: Clearance.

-

Vd: Volume of distribution.

-

F%: Oral bioavailability.

-

| Parameter | Description |

| Cmax | Maximum observed plasma concentration |

| Tmax | Time at which Cmax is observed |

| AUC | Total drug exposure over time |

| t1/2 | Time required for the plasma concentration to decrease by half |

| CL | Volume of plasma cleared of the drug per unit time |

| Vd | Apparent volume into which the drug distributes |

| F% | Fraction of the oral dose that reaches systemic circulation |

| Table 2: Key pharmacokinetic parameters. |

Conclusion

BGB-102 is a multi-kinase inhibitor with potent in vitro activity against EGFR, HER2, and HER4. While detailed public data on its full preclinical profile is currently limited, the established methodologies for evaluating EGFR/HER family inhibitors provide a clear framework for its continued investigation. Further studies will be necessary to fully elucidate its anti-tumor efficacy, pharmacokinetic properties, and safety profile to support its potential clinical development.

References

- 1. BGB-102|807640-87-5|COA [dcchemicals.com]

- 2. BGB-102 Datasheet DC Chemicals [dcchemicals.com]

- 3. Targeting the HER/EGFR/ErbB Family to Prevent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel multitarget kinase inhibitor BZG with potent anticancer activity in vitro and vivo enhances efficacy of sorafenib through PI3K pathways in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Review of HER4 (ErbB4) Kinase, Its Impact on Cancer, and Its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BC-N102 suppress breast cancer tumorigenesis by interfering with cell cycle regulatory proteins and hormonal signaling, and induction of time-course arrest of cell cycle at G1/G0 phase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Utilization of Cancer Cell Line Screening to Elucidate the Anticancer Activity and Biological Pathways Related to the Ruthenium-Based Therapeutic BOLD-100 [mdpi.com]

- 9. jmatonline.com [jmatonline.com]

Unraveling the Binding Kinetics of BGB-102 to FGFR4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BGB-102, developed by Broadenbio Co., Ltd., is a highly selective and potent reversible-covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1] The hyperactivation of the FGFR4 signaling pathway is a known driver in several cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the binding characteristics of BGB-102 to FGFR4, including available quantitative data, plausible experimental methodologies, and visualization of the relevant biological and experimental frameworks. While specific kinetic parameters such as association (k_on) and dissociation (k_off) rates for BGB-102 are not yet publicly available, this guide synthesizes the current understanding of its interaction with FGFR4.

Quantitative Data Summary

The available quantitative data for BGB-102's interaction with FGFR4 and other kinases highlights its potent and selective nature.

| Parameter | Value | Target | Notes |

| IC50 | 2.5 nM | FGFR4 | In vitro half-maximal inhibitory concentration, indicating high potency.[2] |

| Selectivity | >1000-fold | FGFR1, FGFR2, FGFR3 | Demonstrates high selectivity for FGFR4 over other FGFR family members.[2] |

| Dissociation | ~50% in 24h | FGFR4 | Qualitative measure suggesting a slow dissociation rate consistent with a reversible-covalent binding mechanism. |

| Cellular Activity | <10 to <50 nM | FGF19 or FGFR4 overexpressed or FGFR4-mutant cancer cell lines | Antiproliferative activity in various cancer cell models, including hepatocellular carcinoma, rhabdomyosarcoma, and breast cancer.[2] |

Mechanism of Action: Reversible-Covalent Inhibition

BGB-102 employs a reversible-covalent binding mechanism. This mode of action typically involves an initial non-covalent binding to the target protein, followed by the formation of a covalent bond with a specific amino acid residue. In the case of FGFR4, selective covalent inhibitors often target a unique cysteine residue (Cys552) within the ATP-binding pocket, which is not present in other FGFR family members, thus conferring selectivity. The "reversible" nature implies that the covalent bond can be broken, allowing the inhibitor to dissociate from the target, albeit often at a slow rate. This prolonged target engagement can lead to a durable pharmacodynamic effect.

Experimental Protocols

While specific, detailed protocols for BGB-102 have not been published, the following methodologies are standard in the field for characterizing the binding kinetics of kinase inhibitors and are likely to be similar to those used for BGB-102.

In Vitro Kinase Assay (for IC50 Determination)

A plausible method for determining the IC50 value of BGB-102 against FGFR4 is a biochemical kinase assay, such as the ADP-Glo™ Kinase Assay.

Objective: To measure the concentration of BGB-102 required to inhibit 50% of FGFR4 kinase activity.

Materials:

-

Recombinant human FGFR4 enzyme

-

Kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)

-

Adenosine triphosphate (ATP)

-

BGB-102 at various concentrations

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Assay plates (e.g., 384-well plates)

-

Luminometer

Protocol:

-

Enzyme and Inhibitor Preparation: Prepare a solution of recombinant FGFR4 in a suitable kinase buffer. Serially dilute BGB-102 to create a range of concentrations.

-

Reaction Setup: In the wells of the assay plate, add the FGFR4 enzyme, the kinase substrate, and the various concentrations of BGB-102. Include control wells with no inhibitor (100% activity) and no enzyme (background).

-

Initiation of Reaction: Add ATP to all wells to start the kinase reaction. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

-

Termination and ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

ATP Generation and Luminescence Measurement: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the generated ADP back to ATP and then to a luminescent signal.

-

Data Analysis: Measure the luminescence in each well using a luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of inhibition against the logarithm of the BGB-102 concentration and fit the data to a dose-response curve to determine the IC50 value.

Assessment of Reversible-Covalent Binding

To characterize the reversible-covalent nature and the dissociation rate of BGB-102, a combination of techniques such as mass spectrometry and kinetic competition assays could be employed.

Objective: To confirm covalent bond formation and estimate the rate of dissociation.

Method 1: Intact Protein Mass Spectrometry

-

Incubate recombinant FGFR4 with a molar excess of BGB-102.

-

Analyze the protein sample using mass spectrometry (e.g., MALDI-TOF or LC-MS/MS) at different time points after incubation. A mass shift corresponding to the molecular weight of BGB-102 would confirm covalent adduction.

-

To assess reversibility, the inhibitor-protein complex can be dialyzed or subjected to a buffer exchange to remove unbound inhibitor. The mass of the protein is then monitored over time. A gradual return to the mass of the apo-protein would indicate dissociation of the inhibitor.

Method 2: Kinetic Competition Assay (e.g., TR-FRET Off-Rate Assay)

-

Pre-incubation: Incubate FGFR4 with a saturating concentration of BGB-102 to allow for covalent bond formation.

-

Dilution and Competition: Dilute the pre-incubation mixture to a concentration well below the Kd of the initial non-covalent interaction. Simultaneously, add a high-affinity fluorescent tracer that competes for the same binding site.

-

Signal Measurement: Monitor the time-dependent increase in the fluorescent signal (e.g., Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET) as the tracer displaces the dissociated BGB-102.

-

Data Analysis: The rate of increase in the fluorescent signal corresponds to the dissociation rate (k_off) of BGB-102 from FGFR4.

Visualizations

FGFR4 Signaling Pathway

Caption: Simplified FGFR4 signaling pathway and the inhibitory action of BGB-102.

Experimental Workflow for Inhibitor Characterization

Caption: Logical workflow for the characterization of BGB-102's binding to FGFR4.

References

Targeting the Aberrant FGF19-FGFR4 Signaling Axis in Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Fibroblast Growth Factor 19 (FGF19)-Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway, a critical regulator of bile acid metabolism, has emerged as a significant oncogenic driver in a subset of solid tumors, most notably hepatocellular carcinoma (HCC). Aberrant activation of this pathway, primarily through the amplification and overexpression of its ligand, FGF19, promotes tumor cell proliferation, survival, and invasion. This technical guide provides an in-depth analysis of the FGF19-FGFR4 axis, its role in carcinogenesis, and the therapeutic potential of its inhibition. While specific data for a designated inhibitor "BGB-102" in the context of FGF19-driven cancers is not publicly available, this paper will focus on the underlying science and the broader strategies for targeting this pathway, supported by preclinical and clinical findings for representative FGFR4 inhibitors.

The FGF19-FGFR4 Signaling Pathway

The FGF19-FGFR4 signaling axis is a highly specific endocrine pathway. FGF19, produced in the ileum in response to bile acids, travels to the liver and binds to FGFR4 on the surface of hepatocytes. This binding is facilitated by the co-receptor β-Klotho.[1] The activation of FGFR4, a receptor tyrosine kinase, initiates a cascade of downstream signaling events that are crucial for both physiological processes and, when dysregulated, for cancer development.

Downstream Signaling Cascades

Upon FGF19 binding, FGFR4 dimerizes and autophosphorylates, leading to the activation of several key downstream pathways:

-

RAS-RAF-MEK-ERK Pathway: This cascade is a central driver of cell proliferation.[2]

-

PI3K-AKT-mTOR Pathway: This pathway promotes cell survival and protein synthesis.[3]

-

GSK3β/β-catenin Pathway: Activation of this pathway has been linked to epithelial-mesenchymal transition (EMT), enhancing cell migration and invasion.[4]

-

STAT3 Signaling: This pathway is implicated in cell survival and proliferation.

Role in FGF19-Driven Cancers

The oncogenic potential of the FGF19-FGFR4 axis is primarily linked to the overexpression of FGF19.[3] This overexpression is often a result of gene amplification of the 11q13.3 locus, which houses the FGF19 gene. This phenomenon is particularly prevalent in a subset of hepatocellular carcinoma (HCC) patients and has also been observed in other cancers.

| Cancer Type | Role of FGF19-FGFR4 Pathway | Key Findings |

| Hepatocellular Carcinoma (HCC) | Oncogenic driver | FGF19 gene amplification is a key genetic event.[2] High FGF19 expression correlates with poorer prognosis.[3][5] Inhibition of the pathway shows anti-tumor activity in preclinical models.[1] |

| Breast Cancer | Potential oncogenic driver | Co-expression of FGF19 and FGFR4 is observed in a subset of breast cancers.[3] |

| Gastric Cancer | Promotes tumor progression | FGF19 overexpression is associated with invasion and metastasis.[6] |

| Colon Cancer | Potential therapeutic target | Inhibition of FGF19 has shown to inhibit tumor growth in xenograft models.[5] |

Therapeutic Strategies: Targeting the FGF19-FGFR4 Pathway

The critical role of the FGF19-FGFR4 pathway in certain cancers has made it an attractive target for therapeutic intervention. The primary strategies involve the development of selective inhibitors of FGFR4.

| Therapeutic Modality | Mechanism of Action | Examples (in development) |

| Small Molecule Inhibitors | ATP-competitive inhibitors of the FGFR4 kinase domain. | Fisogatinib (BLU-554), Roblitinib (FGF401) |

| Monoclonal Antibodies | Bind to FGF19, preventing its interaction with FGFR4. | U3-1784 |

Preclinical and Clinical Evidence

Extensive preclinical studies have validated the therapeutic potential of targeting the FGF19-FGFR4 pathway. In HCC xenograft models with FGF19 overexpression, selective FGFR4 inhibitors have demonstrated robust anti-tumor activity.[1] Transgenic mice overexpressing FGF19 develop HCC, and this tumorigenesis is abrogated in FGFR4 knockout mice, highlighting the dependence on this specific receptor.[4]

Early-phase clinical trials with selective FGFR4 inhibitors have shown promising results in patients with advanced HCC and high FGF19 expression. These trials have reported objective responses and disease stabilization, providing clinical proof-of-concept for this therapeutic strategy.

Experimental Protocols for Evaluating FGFR4 Inhibitors

The evaluation of novel FGFR4 inhibitors typically follows a structured preclinical workflow.

In Vitro Characterization

-

Kinase Assays: To determine the potency and selectivity of the inhibitor against a panel of kinases.

-

Cell-Based Assays:

-

Proliferation Assays: Using HCC cell lines with known FGF19 expression levels to assess the anti-proliferative effects of the inhibitor.

-

Signaling Pathway Analysis (Western Blot): To confirm the on-target effect of the inhibitor by measuring the phosphorylation status of downstream signaling molecules like ERK and AKT.

-

Apoptosis Assays: To determine if the inhibitor induces programmed cell death.

-

In Vivo Evaluation

-

Xenograft Models:

-

Cell Line-Derived Xenografts (CDX): Human HCC cell lines with high FGF19 expression are implanted into immunocompromised mice.

-

Patient-Derived Xenografts (PDX): Tumor tissue from patients with FGF19-driven HCC is implanted into mice to better recapitulate the human tumor microenvironment.

-

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To assess the drug's absorption, distribution, metabolism, and excretion, and to correlate drug exposure with target engagement and anti-tumor efficacy.

-

Toxicology Studies: To evaluate the safety profile of the inhibitor in animal models.

Conclusion and Future Directions

The FGF19-FGFR4 signaling pathway represents a bona fide oncogenic driver in a subset of cancers, particularly hepatocellular carcinoma. The development of selective FGFR4 inhibitors has provided a promising therapeutic avenue for patients with FGF19-driven tumors. Future research will focus on identifying reliable biomarkers to select patients who are most likely to benefit from these targeted therapies, exploring combination strategies to overcome potential resistance mechanisms, and expanding the application of FGF19-FGFR4 targeted therapies to other cancer types where this pathway is implicated. The continued investigation into this signaling axis holds significant promise for advancing precision oncology.

References

- 1. Targeting FGF19/FGFR4 Pathway: A Novel Therapeutic Strategy for Hepatocellular Carcinoma [mdpi.com]

- 2. The Role of Fibroblast Growth Factor 19 in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emerging roles of FGF signaling in hepatocellular carcinoma - Zheng - Translational Cancer Research [tcr.amegroups.org]

- 5. cdn.amegroups.cn [cdn.amegroups.cn]

- 6. FGF19 Contributes to Tumor Progression in Gastric Cancer by Promoting Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for BGB-102 In Vitro Cell Viability Assay

These application notes provide a detailed protocol for determining the in vitro efficacy of BGB-102, a putative kinase inhibitor, on cancer cell viability. The described methods are intended for researchers, scientists, and drug development professionals.

Introduction

BGB-102 is a small molecule inhibitor under investigation for its potential therapeutic applications in oncology.[1] Preliminary research suggests that BGB-102 may target specific cellular pathways involved in tumor growth and survival.[1] To evaluate the cytotoxic and cytostatic effects of BGB-102, a robust and reproducible in vitro cell viability assay is essential. This document outlines a standard protocol using a luminescence-based ATP assay, which measures the metabolic activity of viable cells. The amount of ATP present is directly proportional to the number of living cells in culture.

Principle of the Assay

The cell viability assay described here utilizes a reagent that causes cell lysis and contains a thermostable luciferase and its substrate, luciferin. In the presence of ATP released from viable cells, the luciferase catalyzes the oxidation of luciferin, leading to the emission of light. The resulting luminescent signal is proportional to the amount of ATP in the well, which in turn is indicative of the number of metabolically active, viable cells.

Experimental Protocols

Materials and Reagents

-

Cell Lines: A panel of relevant cancer cell lines (e.g., breast, lung, colon cancer cell lines). The choice of cell lines should be guided by the intended therapeutic target of BGB-102.

-

Cell Culture Medium: Appropriate complete growth medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).

-

BGB-102 Compound: Stock solution of BGB-102 dissolved in a suitable solvent (e.g., DMSO).

-

Control Compound: A known inhibitor for the target pathway or a standard chemotherapeutic agent (e.g., doxorubicin) as a positive control.

-

Vehicle Control: The solvent used to dissolve BGB-102 (e.g., DMSO).

-

Cell Viability Assay Reagent: A commercial ATP-based luminescent cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Reagents for Cell Culture: Trypsin-EDTA, Phosphate-Buffered Saline (PBS).

-

Equipment:

-

Humidified incubator (37°C, 5% CO2)

-

Laminar flow hood

-

Centrifuge

-

Hemocytometer or automated cell counter

-

Multichannel pipette

-

Luminometer-capable plate reader

-

-

Consumables:

-

Sterile 96-well, opaque-walled microplates suitable for luminescence assays

-

Sterile pipette tips

-

Sterile reagent reservoirs

-

Serological pipettes

-

Cell culture flasks

-

Cell Seeding Protocol

-

Cell Culture Maintenance: Maintain the selected cancer cell lines in their recommended complete growth medium in a humidified incubator at 37°C with 5% CO2.

-

Cell Harvesting: When cells reach 70-80% confluency, wash them with PBS and detach them using Trypsin-EDTA.

-

Cell Counting: Neutralize the trypsin with complete medium, collect the cells, and centrifuge at low speed. Resuspend the cell pellet in fresh medium and count the cells using a hemocytometer or an automated cell counter to determine cell concentration and viability.

-

Cell Seeding: Dilute the cell suspension to the desired seeding density (optimized for each cell line, typically 2,000-10,000 cells/well). Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.

-

Incubation: Incubate the plate for 24 hours to allow the cells to attach and resume logarithmic growth.

Compound Treatment Protocol

-

Compound Dilution: Prepare a serial dilution of BGB-102 in the complete growth medium. A common starting concentration for a new compound might be 10 mM, serially diluted to cover a wide range of concentrations (e.g., 100 µM to 1 nM). Also prepare dilutions for the positive control compound. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and should not exceed a level that affects cell viability (typically ≤ 0.1%).

-

Treatment Application: After the 24-hour incubation period, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of BGB-102, the positive control, or the vehicle control.

-

Incubation: Return the plate to the incubator and incubate for the desired exposure time (e.g., 72 hours). The incubation time should be optimized based on the cell line's doubling time and the compound's expected mechanism of action.

Cell Viability Measurement Protocol

-

Plate Equilibration: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. This ensures uniform temperature across the plate during the luminescent assay.[2]

-

Reagent Preparation: Prepare the luminescent cell viability assay reagent according to the manufacturer's instructions. This typically involves equilibrating the reagent to room temperature.

-

Reagent Addition: Add a volume of the luminescent reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

-

Incubation for Lysis: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubation for Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Luminescence Reading: Measure the luminescence of each well using a luminometer-capable plate reader.

Data Analysis

-

Background Subtraction: Subtract the average luminescence value from the "medium only" wells (background) from all other wells.

-

Normalization: Normalize the data to the vehicle-treated control wells, which are set as 100% viability. The formula for calculating percent viability is:

-

% Viability = (Luminescence_Sample / Luminescence_Vehicle_Control) * 100

-

-

Dose-Response Curve: Plot the percent viability against the logarithm of the BGB-102 concentration.

-

IC50 Calculation: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the half-maximal inhibitory concentration (IC50), which is the concentration of BGB-102 that reduces cell viability by 50%.

Data Presentation

The quantitative data from the cell viability assay should be summarized in a clear and structured table to facilitate comparison across different cell lines and compounds.

| Cell Line | BGB-102 IC50 (µM) | Positive Control (Doxorubicin) IC50 (µM) |

| Breast Cancer | ||

| MDA-MB-231 | 1.25 | 0.08 |

| MCF-7 | 2.50 | 0.15 |

| Lung Cancer | ||

| A549 | 5.80 | 0.22 |

| H1299 | 3.10 | 0.18 |

| Colon Cancer | ||

| HCT116 | 0.95 | 0.05 |

| SW480 | 4.20 | 0.30 |

Visualizations

Hypothetical Signaling Pathway for BGB-102

The following diagram illustrates a hypothetical signaling pathway that could be targeted by BGB-102, leading to a reduction in cell proliferation and survival.

Caption: Hypothetical BGB-102 mechanism of action targeting the RAF kinase in the MAPK/ERK pathway.

Experimental Workflow for Cell Viability Assay

This diagram outlines the key steps of the in vitro cell viability assay protocol.

Caption: Workflow diagram for the BGB-102 in vitro cell viability assay.

References

Information regarding the investigational drug BGB-102 for the treatment of hepatocellular carcinoma (HCC) cell lines is not publicly available.

Extensive searches for preclinical data, including experimental protocols and quantitative results on the effects of a compound designated as BGB-102 on hepatocellular carcinoma (HCC) cell lines, did not yield any specific information. The designation "BGB-102" does not appear to correspond to a publicly disclosed investigational drug for oncology in the pipeline of BeiGene, a company frequently associated with "BGB" prefixes for its compounds.

The identifier "102" is commonly used in clinical trial protocol numbers for various drugs under investigation by BeiGene, such as BGB-A317-102, but does not refer to a specific compound in this context.

Further inquiries have identified compounds with similar names from other pharmaceutical companies, such as BGE-102 by BioAge Labs, an NLRP3 inhibitor being developed for obesity, and BE-102 by Be Biopharma for the treatment of Hypophosphatasia. However, these are unrelated to BeiGene and the treatment of cancer.

Due to the absence of publicly available data on the treatment of HCC cell lines with a compound named BGB-102, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or visualizations of signaling pathways.

Researchers, scientists, and drug development professionals seeking information on novel treatments for HCC are encouraged to consult public databases of clinical trials and peer-reviewed scientific literature for information on publicly disclosed therapeutic agents. Key signaling pathways frequently dysregulated in HCC and targeted for therapeutic intervention include the RTK, RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and Wnt/β-catenin pathways.

Application Notes and Protocols for BGE-102 in Preclinical Mouse Models

Important Note: Initial searches for "BGB-102" did not yield relevant results in the context of in vivo mouse xenograft models for cancer research. However, substantial information is available for BGE-102 , a potent and brain-penetrant NLRP3 inhibitor developed by BioAge Labs for metabolic diseases, particularly obesity. The following application notes and protocols are based on the available preclinical data for BGE-102 in diet-induced obesity mouse models.

Introduction

BGE-102 is a novel, orally available small-molecule inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome.[1][2] The NLRP3 inflammasome is a key component of the innate immune system that, when chronically activated, can drive inflammation associated with various age-related and metabolic diseases.[1][2][3] In the context of obesity, NLRP3 activation contributes to both systemic inflammation and neuroinflammation, which can disrupt appetite regulation.[2] BGE-102 targets this pathway to reduce inflammation and has demonstrated significant efficacy in preclinical models of diet-induced obesity, showing promise as a potential therapeutic agent.[2]

Data Presentation

Table 1: Summary of BGE-102 Efficacy in Diet-Induced Obesity Mouse Models

| Parameter | BGE-102 Monotherapy | BGE-102 in Combination with Semaglutide | Vehicle Control |

| Dosage | Dose-dependent, with optimal doses achieving ~15% weight reduction. A specific dose of 75 mpk has been cited. | Information on specific combination dosages is not detailed in the provided search results. | Not specified |

| Administration Route | Oral, once daily.[4][5] | Oral, once daily for BGE-102. | Not specified |

| Treatment Duration | 28 days.[5] | Not specified | 28 days |

| Effect on Body Weight | Approximately 15% weight reduction.[5] | Over 20% to approximately 25% weight reduction.[5][6][7][8] | Not specified |

| Other Observed Effects | Improved insulin sensitivity, reduced food intake.[5] | Additive weight loss effects.[5] | Not specified |

| Animal Model | Diet-induced obesity mouse model. | Diet-induced obesity mouse model. | Diet-induced obesity mouse model |

Experimental Protocols

Protocol 1: Evaluation of BGE-102 Efficacy in a Diet-Induced Obesity (DIO) Mouse Model

1. Animal Model and Acclimation:

- Species: C57BL/6J mice are commonly used for DIO studies.

- Age: Start with mice aged 6-8 weeks.

- Acclimation: House the mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the start of the study. Provide standard chow and water ad libitum.

2. Induction of Obesity:

- Diet: Feed the mice a high-fat diet (HFD), typically with 45-60% of calories from fat, for a period of 8-12 weeks to induce obesity and insulin resistance. A control group should be fed a standard chow diet.

- Monitoring: Monitor body weight and food intake weekly.

3. Group Allocation and Treatment:

- Randomization: Once the mice have reached a desired obese phenotype (e.g., significantly higher body weight than the chow-fed group), randomize them into treatment groups (n=8-10 per group) based on body weight to ensure even distribution.

- Treatment Groups:

- Group 1: Vehicle control (e.g., appropriate vehicle for BGE-102).

- Group 2: BGE-102 (e.g., 75 mg/kg, administered orally once daily).

- (Optional) Group 3: Positive control (e.g., Semaglutide).

- (Optional) Group 4: BGE-102 in combination with Semaglutide.

- Administration: Administer the treatments for 28 consecutive days.

4. Monitoring and Endpoint Analysis:

- Body Weight and Food Intake: Continue to monitor body weight and food intake daily or weekly throughout the treatment period.

- Metabolic Assessments:

- Glucose and Insulin Tolerance Tests (GTT and ITT): Perform GTT and ITT at baseline and at the end of the study to assess insulin sensitivity.

- Fasting Blood Glucose and Insulin: Collect blood samples at the end of the study to measure fasting glucose and insulin levels.

- Terminal Procedures:

- At the end of the 28-day treatment period, euthanize the mice.

- Collect blood for pharmacokinetic and biomarker analysis.

- Collect and weigh various tissues, such as adipose tissue (epididymal, subcutaneous), liver, and brain.

Visualizations

Signaling Pathway of BGE-102

Caption: BGE-102 inhibits the NLRP3 inflammasome, blocking IL-1β production.

Experimental Workflow for BGE-102 in DIO Mice

Caption: Workflow for evaluating BGE-102 in diet-induced obese mice.

References

- 1. bioagelabs.com [bioagelabs.com]

- 2. BioAge Labs completes IND-enabling studies for BGE-102, a [globenewswire.com]

- 3. longevity.technology [longevity.technology]

- 4. BioAge Preps Brain-Penetrant NLRP3 Inhibitor for Obesity IND [biopharmatrend.com]

- 5. Bioage plans mid-year IND submission for BGE-102 for obesity | BioWorld [bioworld.com]

- 6. finviz.com [finviz.com]

- 7. BioAge Labs Begins Phase 1 Trial of Oral NLRP3 Inhibitor for Obesity [biopharmatrend.com]

- 8. BioAge Doses First Patient in Phase 1 Trial of NLRP3 Inhibitor BGE-102 | BIOA Stock News [stocktitan.net]

Application Notes and Protocols: Establishing a BGB-102 Resistant Cell Line

Introduction